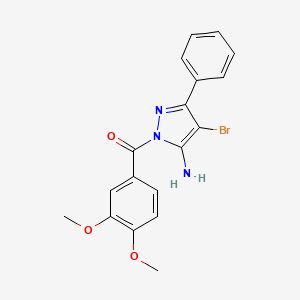![molecular formula C15H11BrCl2N2O3 B11066289 3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole](/img/structure/B11066289.png)
3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, an oxadiazole ring, and a dichlorophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. The bromofuran can be synthesized through bromination of furan using bromine in the presence of a catalyst. The oxadiazole ring is often formed through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.
The final step involves the coupling of the bromofuran and oxadiazole intermediates with the dichlorophenyl ether moiety. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER involves its interaction with specific molecular targets. The bromofuran and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl ether moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the bromofuran and oxadiazole rings.
5-Bromo-2-furancarboxylic acid: Contains the bromofuran ring but lacks the oxadiazole and dichlorophenyl ether moieties.
1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other functional groups.
Uniqueness
3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrCl2N2O3 |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11BrCl2N2O3/c16-13-6-5-12(22-13)15-19-14(23-20-15)2-1-7-21-11-4-3-9(17)8-10(11)18/h3-6,8H,1-2,7H2 |
InChI Key |
AFVGGASLPOMSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(2,3-dichlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066210.png)
![N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11066215.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11066234.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11066246.png)
![2-{(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066249.png)

![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11066267.png)
![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone](/img/structure/B11066269.png)

![1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium](/img/structure/B11066283.png)
![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11066303.png)
